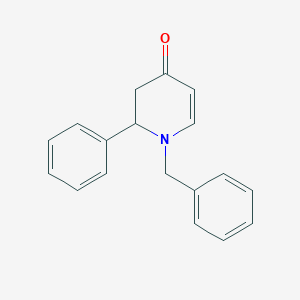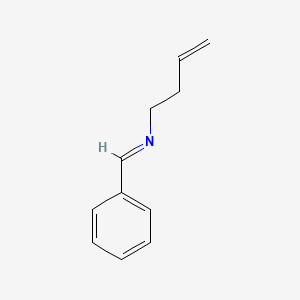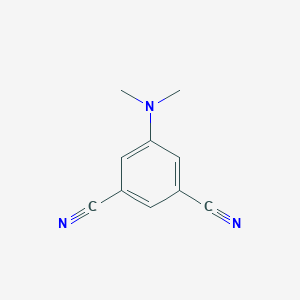![molecular formula C16H14N2O2 B12551217 Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- CAS No. 821784-33-2](/img/structure/B12551217.png)
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is a complex organic compound with a molecular formula of C12H13NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenols
Scientific Research Applications
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-amino-3-methyl-: Similar in structure but lacks the pyridine and furanylmethylamino groups.
Phenol, 3-amino-: Contains an amino group but differs in the position and additional substituents.
Phenol, 3-[[4-[(2-furanylmethyl)amino]-2-quinazolinyl]amino]-: Similar functional groups but with a quinazoline ring instead of pyridine.
Uniqueness
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is unique due to its combination of a phenol group with a pyridine ring and a furanylmethylamino group.
Properties
CAS No. |
821784-33-2 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-[5-(furan-3-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C16H14N2O2/c19-16-3-1-13(2-4-16)14-7-15(10-17-9-14)18-8-12-5-6-20-11-12/h1-7,9-11,18-19H,8H2 |
InChI Key |
GMLXCUOXIMWHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=COC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


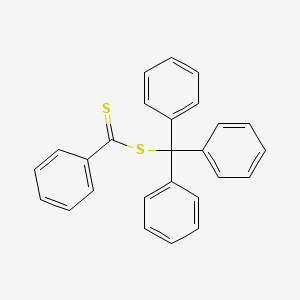
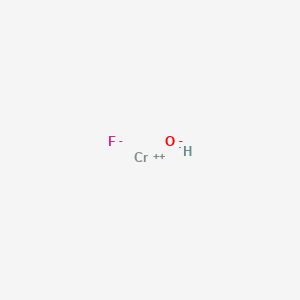


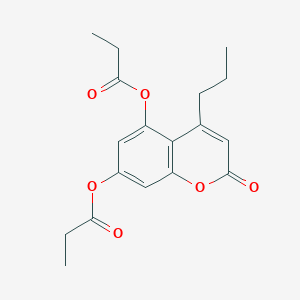
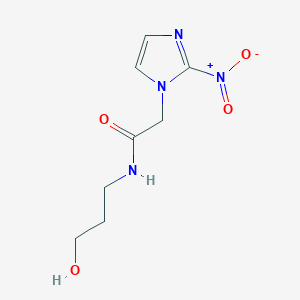
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
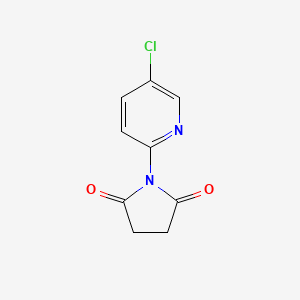
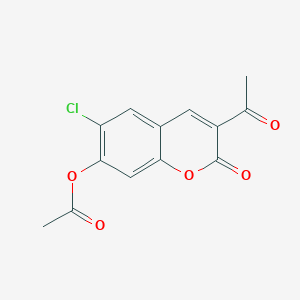
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
